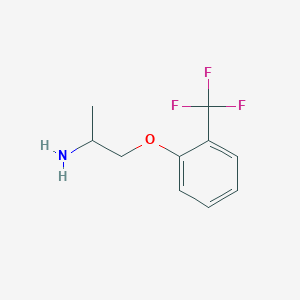

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating 2-aminopropoxy group. The compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, while the 2-aminopropoxy group might enhance its water solubility .Scientific Research Applications

Novel Fluorine-Containing Polyetherimide : Yu Xin-hai (2010) synthesized 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene and its amine derivative, which were used to produce novel fluorine-containing polyetherimide. The materials were characterized by Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies, highlighting the significance of the compound in the development of advanced materials (Yu Xin-hai, 2010).

Fluorinated Polyimides Derived from 1,4-Bis-[4-amino-2-(trifluoromethyl)-phenoxy] Benzene/Tetrafluoride Benzene : Yafeng Gao et al. (2014) synthesized a series of fluorinated polyimides (FPIs) using a two-step imidization process. The FPIs were characterized for thermal stability, optical transparency, and moisture resistance, showcasing the compound's potential in enhancing these properties in polyimides (Yafeng Gao et al., 2014).

Soluble Fluorinated Poly(ether imide)s : Yu Liu et al. (2008) synthesized new fluorinated diamine monomers, including 1,4-(4-amino-2-trifluoromethyl-phenoxy)-2-(3′-trifluoromethylphenyl) benzene, and polymerized them with aromatic dianhydrides. The resulting poly(ether imide)s exhibited high glass transition temperatures, thermal stability, and optical transparency, emphasizing the importance of the compound in creating advanced polymers (Yu Liu et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-(trifluoromethyl)phenoxy]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNYDNYFMQCOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)

![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)